

# Spectroscopic Profile of 1,3-Dichloroisoquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 1,3-Dichloroisoquinoline

Cat. No.: B189448

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Shanghai, China – December 7, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the spectroscopic data of **1,3-Dichloroisoquinoline**. This document provides an in-depth analysis of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and structured data presentation for ease of comparison.

## Summary of Spectroscopic Data

The spectroscopic data for **1,3-Dichloroisoquinoline** (C<sub>9</sub>H<sub>5</sub>Cl<sub>2</sub>N, Molecular Weight: 198.05 g/mol ) has been compiled and organized into the following tables for clear and concise reference.

### <sup>1</sup>H NMR Data

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------|--------------------------|------------|
| 8.24                            | d            | 8.6                      | H-8        |
| 7.95                            | d            | 8.4                      | H-5        |
| 7.84                            | ddd          | 8.4, 7.0, 1.3            | H-7        |
| 7.68                            | s            | -                        | H-4        |
| 7.65                            | ddd          | 8.6, 7.0, 1.1            | H-6        |

Note: Data acquired from Sigma-Aldrich.[\[1\]](#)

### <sup>13</sup>C NMR Data

| Chemical Shift ( $\delta$ ) ppm | Assignment |
|---------------------------------|------------|
| 151.8                           | C-1        |
| 142.1                           | C-3        |
| 137.9                           | C-8a       |
| 131.5                           | C-7        |
| 128.5                           | C-5        |
| 128.0                           | C-6        |
| 127.8                           | C-4a       |
| 125.8                           | C-8        |
| 119.9                           | C-4        |

Note: Data referenced from J. A. Su, E. Siew, E. V. Brown, Org. Magn. Resonance 11, 565(1978).[\[2\]](#)

### IR Spectroscopy Data

| Wavenumber (cm <sup>-1</sup> ) | Interpretation              |
|--------------------------------|-----------------------------|
| 3050-3150                      | C-H stretch (aromatic)      |
| 1610, 1580, 1480               | C=C stretch (aromatic ring) |
| 1100-1200                      | C-N stretch                 |
| 750-850                        | C-Cl stretch                |

Note: Data acquired from an ATR-IR spectrum provided by Aldrich.[\[2\]](#)

## Mass Spectrometry Data

| m/z         | Interpretation  |
|-------------|---|
| 197/199/201 | [M] <sup>+</sup> (Molecular ion with chlorine isotopes) |
| 162         | [M-Cl] <sup>+</sup>                                     |
| 127         | [M-2Cl] <sup>+</sup>                                    |

Note: Expected fragmentation pattern based on the principles of Electron Ionization Mass Spectrometry.

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below to ensure reproducibility and facilitate further research.

### NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample of **1,3-Dichloroisoquinoline** is dissolved in a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), containing tetramethylsilane (TMS) as an internal standard (0 ppm). For <sup>1</sup>H NMR, standard acquisition parameters are used. For <sup>13</sup>C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

### IR Spectroscopy

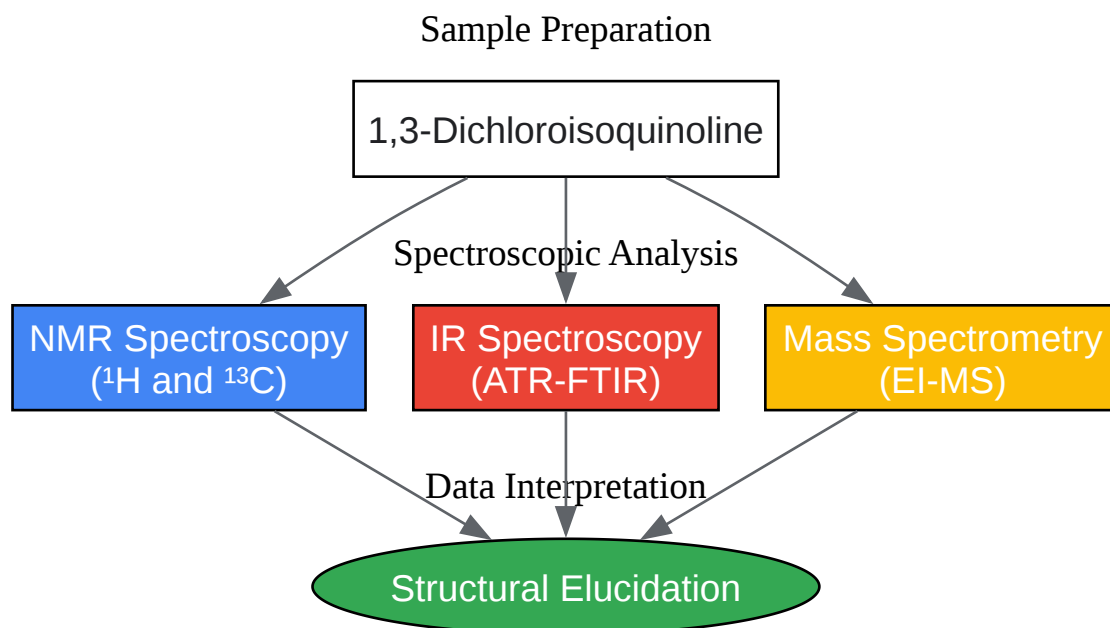
The infrared spectrum is obtained using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid **1,3-Dichloroisoquinoline** sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded over a typical range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

## Mass Spectrometry

Mass spectral data is acquired using an Electron Ionization (EI) source coupled to a mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments are then separated by their mass-to-charge ratio ( $m/z$ ) and detected. The presence of two chlorine atoms in **1,3-Dichloroisoquinoline** will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments due to the natural abundance of  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **1,3-Dichloroisoquinoline**.



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## References

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- 2. 1,3-Dichloroisoquinoline | C<sub>9</sub>H<sub>5</sub>Cl<sub>2</sub>N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]
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